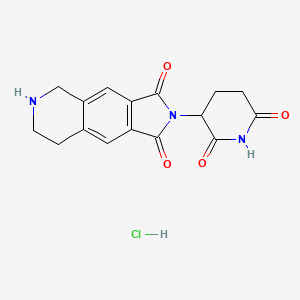
Androgen receptor degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor degrader-2 is a novel compound designed to target and degrade androgen receptors. Androgen receptors play a crucial role in the development and progression of certain cancers, particularly prostate cancer. By degrading these receptors, this compound aims to inhibit the growth and proliferation of cancer cells that rely on androgen signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route starts with the preparation of a core scaffold, followed by functionalization to introduce specific groups that enhance the compound’s binding affinity and degradation activity. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and ensure consistent quality .
化学反応の分析
Types of Reactions
Androgen receptor degrader-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to produce the final this compound compound. These intermediates include various substituted aromatic rings and heterocycles that contribute to the compound’s activity .
科学的研究の応用
Androgen receptor degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study androgen receptor signaling pathways and their role in cancer progression.
Biology: Employed in cell-based assays to investigate the effects of androgen receptor degradation on cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new drugs targeting androgen receptors and related pathways
作用機序
Androgen receptor degrader-2 exerts its effects by binding to the androgen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of E3 ubiquitin ligases, which tag the androgen receptor with ubiquitin molecules, marking it for degradation by the proteasome. By reducing the levels of androgen receptors, this compound effectively inhibits androgen signaling and the growth of androgen-dependent cancer cells .
類似化合物との比較
Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits androgen receptor signaling but does not promote receptor degradation.
Bicalutamide: Another androgen receptor antagonist with a similar mechanism of action to enzalutamide.
ARV-110: A proteolysis-targeting chimera (PROTAC) that also promotes androgen receptor degradation but through a different mechanism .
Uniqueness
Androgen receptor degrader-2 is unique in its dual mechanism of action, combining both antagonism and degradation of the androgen receptor. This dual approach enhances its efficacy in inhibiting androgen signaling and overcoming resistance mechanisms that may arise with other treatments .
特性
分子式 |
C16H16ClN3O4 |
|---|---|
分子量 |
349.77 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H15N3O4.ClH/c20-13-2-1-12(14(21)18-13)19-15(22)10-5-8-3-4-17-7-9(8)6-11(10)16(19)23;/h5-6,12,17H,1-4,7H2,(H,18,20,21);1H |
InChIキー |
SJPPLXLJZHLCNJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCCC4=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)

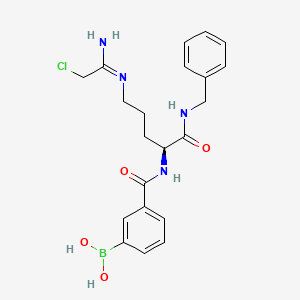
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

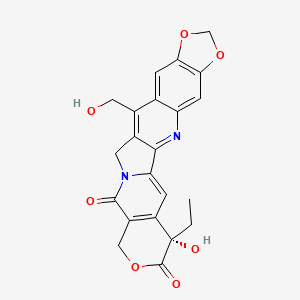


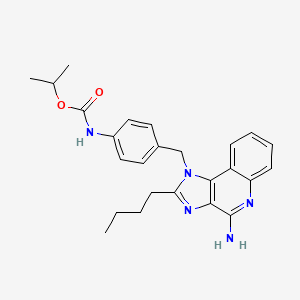
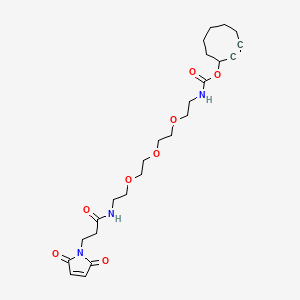
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
